Cas no 623564-41-0 (2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride)

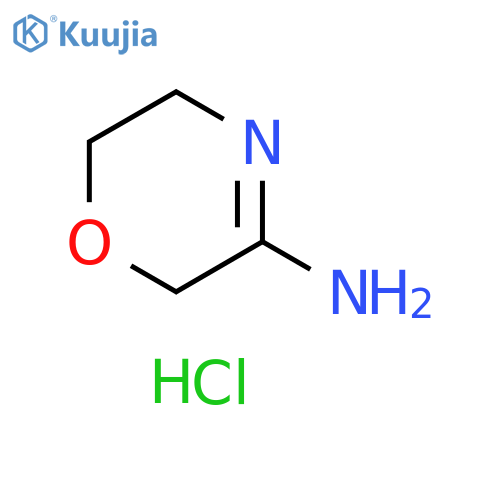

623564-41-0 structure

商品名:2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride

CAS番号:623564-41-0

MF:C4H9ClN2O

メガワット:136.580059766769

CID:448026

2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride 化学的及び物理的性質

名前と識別子

-

- 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride

- 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1)

-

- インチ: 1S/C4H8N2O.ClH/c5-4-3-7-2-1-6-4;/h1-3H2,(H2,5,6);1H

- InChIKey: DHDKXNIINMVSNZ-UHFFFAOYSA-N

- ほほえんだ: NC1=NCCOC1.Cl

2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6735476-0.05g |

5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride |

623564-41-0 | 95% | 0.05g |

$188.0 | 2023-05-30 | |

| Enamine | EN300-6735476-0.1g |

5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride |

623564-41-0 | 95% | 0.1g |

$282.0 | 2023-05-30 | |

| Enamine | EN300-6735476-10.0g |

5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride |

623564-41-0 | 95% | 10g |

$3500.0 | 2023-05-30 | |

| 1PlusChem | 1P01RJ6Q-250mg |

2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) |

623564-41-0 | 95% | 250mg |

$560.00 | 2024-04-22 | |

| Enamine | EN300-6735476-0.25g |

5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride |

623564-41-0 | 95% | 0.25g |

$403.0 | 2023-05-30 | |

| 1PlusChem | 1P01RJ6Q-50mg |

2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) |

623564-41-0 | 95% | 50mg |

$286.00 | 2024-04-22 | |

| 1PlusChem | 1P01RJ6Q-10g |

2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) |

623564-41-0 | 95% | 10g |

$4388.00 | 2024-04-22 | |

| 1PlusChem | 1P01RJ6Q-100mg |

2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) |

623564-41-0 | 95% | 100mg |

$399.00 | 2024-04-22 | |

| 1PlusChem | 1P01RJ6Q-500mg |

2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) |

623564-41-0 | 95% | 500mg |

$848.00 | 2024-04-22 | |

| Enamine | EN300-6735476-0.5g |

5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride |

623564-41-0 | 95% | 0.5g |

$636.0 | 2023-05-30 |

2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

623564-41-0 (2H-1,4-Oxazin-3-amine, 5,6-dihydro-, monohydrochloride) 関連製品

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量